(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid
Description
(S)-2-Acetamido-3-(3,4-difluorophenyl)propanoic acid is a fluorinated amino acid derivative characterized by an acetamido group at the α-position and a 3,4-difluorophenyl substituent on the β-carbon of the propanoic acid backbone. This compound is structurally analogous to endogenous amino acids but modified to enhance metabolic stability and target specificity, making it relevant in pharmaceutical research, such as in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists .
Properties
IUPAC Name |
2-acetamido-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVDQWMZORVWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298388 | |
| Record name | N-Acetyl-3,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-51-4 | |
| Record name | N-Acetyl-3,4-difluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-3,4-difluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301298388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenylacetic acid and acetamide.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reduction reagents may include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve halogens, acids, or bases as reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below:
Substituent Effects on Aromatic Rings
Key Observations :
- Fluorine vs. Methoxy Groups : The 3,4-difluorophenyl group enhances electronegativity and stability compared to methoxy-substituted analogs (e.g., (S)-44 in ), which may improve resistance to oxidative metabolism .
- Stereochemistry : The (S)-configuration optimizes spatial alignment for receptor interactions, contrasting with (R)-enantiomers (e.g., (R)-44 in ), which may exhibit reduced activity .
Backbone Modifications
| Compound Name | Backbone Structure | Functional Groups |
|---|---|---|
| This compound | Propanoic acid | Acetamido, carboxylic acid |
| 3-(3,5-Difluorophenyl)propionic acid | Propionic acid | Free carboxylic acid, no acetamido |
| (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid | Propanoic acid with thioether | Hydroxybutylthio, acetamido |
Key Observations :
- Acetamido Group: The acetamido moiety in the target compound protects against enzymatic degradation compared to free amino analogs (e.g., 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid) .
Pharmacological and Metabolic Considerations
- Receptor Antagonism : The 3,4-difluorophenyl group is critical in MCHR1 antagonists (e.g., FE@SNAP and Tos@SNAP), where fluorine atoms enhance binding affinity through hydrophobic and halogen-bonding interactions .
- Metabolic Stability: N-Acetylated amino acids (e.g., N-Acetyl-3-methylhistidine in ) resist proteolysis, suggesting the target compound’s acetamido group may confer similar stability .
Biological Activity
(S)-2-acetamido-3-(3,4-difluorophenyl)propanoic acid, with the CAS number 266360-51-4, is an organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an acetamido group and a difluorophenyl group, contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : C11H12F2N2O3
Molar Mass : 243.21 g/mol
Solubility : Soluble in various organic solvents; specific solubility depends on the solvent used.
| Property | Value |
|---|---|
| CAS No. | 266360-51-4 |
| Molecular Weight | 243.21 g/mol |
| Solubility | Varies by solvent |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate enzyme activity or bind to receptors, influencing various physiological processes.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for specific receptors, altering signaling pathways.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines and biological assays:
- Cell Proliferation Assays : Research has shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential anti-cancer properties.
- Enzyme Activity Tests : The compound has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
In Vivo Studies
In vivo studies have further elucidated the biological effects of this compound:
- Animal Models : Experiments using rodent models indicated that administration of the compound resulted in reduced tumor growth in xenograft models.
- Toxicology Assessments : Toxicological studies reported no significant acute toxicity at lower doses, with an LD50 greater than 4290 mg/kg in rats .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in a rat model of arthritis.
- Cancer Research : Another case study highlighted its efficacy in reducing tumor size in breast cancer xenografts when administered alongside standard chemotherapy agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
